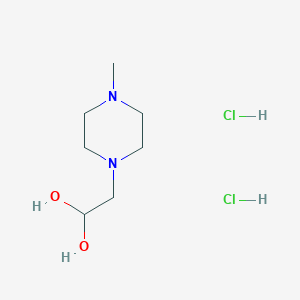

2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2O2. It is a light yellow solid that is commonly used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride typically involves the reaction of 4-methylpiperazine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions generally include:

Temperature: Room temperature

Solvent: Water or ethanol

Catalyst: None required

Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactors and more controlled conditions to ensure high purity and yield. The process may include:

- Batch or continuous flow reactors

- Purification steps: Crystallization or recrystallization to obtain the pure compound

- Quality control: Analytical techniques such as HPLC or NMR to verify the purity and composition of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding oxides.

- Reduction: Reduction reactions can convert it to different reduced forms.

- Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

- Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

- Oxidation: Formation of oxides or hydroxylated derivatives.

- Reduction: Formation of reduced amines or alcohols.

- Substitution: Formation of substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Chemical Research

This compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.

Biological Research

Studies have indicated that 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride interacts with various biological systems:

- Mechanism of Action: It may modulate the activity of specific receptors or enzymes, influencing biological pathways relevant to disease mechanisms.

- Biochemical Assays: The compound is utilized in assays to study enzyme interactions and cellular responses.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties:

- Drug Development: It acts as a precursor in synthesizing pharmaceutical agents targeting neurological disorders and metabolic syndromes.

- Case Study Example: In a study focusing on metabolic syndrome treatments, derivatives of this compound showed promise in modulating insulin resistance and lipid profiles.

Case Study 1: Neurological Effects

A study published in a peer-reviewed journal investigated the effects of this compound on cognitive function in animal models. Results indicated significant improvements in memory retention and cognitive flexibility, suggesting potential applications in treating neurodegenerative diseases.

Case Study 2: Metabolic Syndrome

Research examining the compound's role in metabolic syndrome revealed its ability to enhance insulin sensitivity in vitro. This finding supports further exploration into its use as a therapeutic agent for type 2 diabetes management.

Mecanismo De Acción

The mechanism of action of 2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)ethan-1-amine

- 2-(4-Methylpiperazin-1-yl)ethanol

- 4-Methylpiperazine

Uniqueness

2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Actividad Biológica

2-(4-Methylpiperazin-1-yl)ethane-1,1-diol dihydrochloride, commonly referred to as MPE, is a synthetic compound with the chemical formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol. It is characterized by its piperazine moiety, which is known for its biological activity, particularly in neuropharmacology.

The biological activity of MPE primarily involves its interaction with neurotransmitter systems. Research indicates that compounds containing piperazine structures often exhibit affinity for serotonin receptors, particularly the 5-HT(1A) subtype. This receptor is implicated in various neurological and psychiatric conditions, including anxiety and depression.

Pharmacological Studies

- Serotonin Receptor Agonism : MPE has been studied for its potential as a 5-HT(1A) receptor agonist. In vitro assays have shown that it can stimulate cAMP formation, suggesting a mechanism similar to that of serotonin itself. This activity may contribute to anxiolytic effects, making it a candidate for further research in treating mood disorders .

- Neuropharmacological Effects : Animal studies have demonstrated that MPE can enhance serotonergic signaling in the brain. PET imaging studies using radiolabeled derivatives have shown specific binding to 5-HT(1A) receptors in primate models, confirming its potential role as a neuroimaging agent for studying serotonin-related pathways .

Toxicological Profile

The safety profile of MPE has been assessed in various preclinical studies. Acute toxicity tests indicate a favorable safety margin, though comprehensive long-term studies are necessary to fully understand its chronic effects and potential side effects.

Case Study 1: Anxiolytic Effects in Rodent Models

In a controlled study involving rodent models of anxiety, MPE was administered at varying doses. The results indicated a dose-dependent reduction in anxiety-like behaviors as measured by the elevated plus maze test. Higher doses corresponded with increased time spent in open arms, suggesting anxiolytic properties .

Case Study 2: Neuroimaging Applications

A recent study utilized MPE derivatives labeled with carbon-11 for PET imaging in baboons. The results demonstrated significant binding to regions rich in 5-HT(1A) receptors, providing insights into the pharmacokinetics of serotonergic drugs and their potential applications in clinical settings .

| Property | Value |

|---|---|

| Molecular Formula | C7H18Cl2N2O2 |

| Molecular Weight | 233.14 g/mol |

| Purity | ≥97% |

| CAS Number | 2007916-67-6 |

| IUPAC Name | This compound |

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Serotonin Receptor | Agonist (5-HT(1A)) |

| Anxiolytic Effects | Positive (rodent studies) |

| Neuroimaging | Specific binding observed |

Propiedades

IUPAC Name |

2-(4-methylpiperazin-1-yl)ethane-1,1-diol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-8-2-4-9(5-3-8)6-7(10)11;;/h7,10-11H,2-6H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONDAUXARCNCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.